![molecular formula C9H17NO3 B1438918 Methyl 3-[(oxan-4-yl)amino]propanoate CAS No. 1137213-00-3](/img/structure/B1438918.png)
Methyl 3-[(oxan-4-yl)amino]propanoate
Descripción general
Descripción
“Methyl 3-[(oxan-4-yl)amino]propanoate” is a chemical compound with the CAS Number: 1137213-00-3 . It has a molecular weight of 187.24 . The IUPAC name for this compound is methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-[(oxan-4-yl)amino]propanoate” is 1S/C9H17NO3/c1-12-9(11)2-5-10-8-3-6-13-7-4-8/h8,10H,2-7H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-[(oxan-4-yl)amino]propanoate” is a liquid at room temperature . It has a storage temperature of 4°C .Aplicaciones Científicas De Investigación
ER to Synapse Trafficking of NMDA Receptors
Methyl 3-[(oxan-4-yl)amino]propanoate has been noted for its association with the NMDA receptors, which are involved in excitatory neurotransmission within the central nervous system. A review focused on NMDA receptors highlighted the molecular mechanisms of their biosynthetic pathways, transport after release from the endoplasmic reticulum, and presence at the plasma membrane including excitatory synapses. It also mentioned that abnormalities in NMDA receptor functioning are linked to various psychiatric and neurological diseases, underlining its significance in brain health and disease (Horak et al., 2014).
Branched Chain Aldehydes in Foods
The compound's structural similarity to certain branched aldehydes, which are key flavor compounds in various food products, has been explored. These aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are derived from amino acids and are significant in food flavor, especially in fermented and heat-treated products. Understanding the formation and degradation of these compounds is crucial for controlling the flavor profile of food products (Smit et al., 2009).
Volatomics in Gastrointestinal Disorders
Methyl 3-[(oxan-4-yl)amino]propanoate's relevance in the context of volatile organic compounds (VOCs) has been noted in research on gastrointestinal disorders like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). VOCs serve as non-invasive biomarkers for these conditions, and certain compounds like propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene have been identified as promising in the diagnosis and monitoring of these diseases. However, further studies correlating VOCs with IBD/IBS pathogenesis are needed before clinical implementation (Van Malderen et al., 2020).
Bio-inspired Adhesive Catechol-Conjugated Chitosan
The potential biomedical applications of catechol-conjugated chitosan, inspired by the robust wet-resistant adhesion of mussels, have been investigated. Chitosan-catechol exhibits enhanced solubility and mimics the behavior of mussel adhesive proteins. It's biocompatible, exhibits excellent hemostatic ability and tissue adhesion, making it a promising adhesive polymer for a variety of medical settings (Ryu et al., 2015).
Safety And Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
methyl 3-(oxan-4-ylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)2-5-10-8-3-6-13-7-4-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIDVGDAPLULBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(oxan-4-yl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



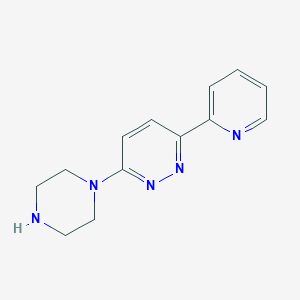
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid](/img/structure/B1438838.png)
![1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438839.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
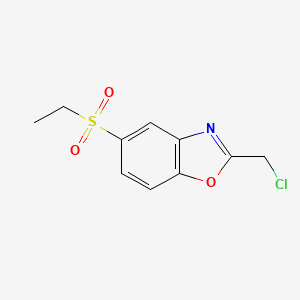
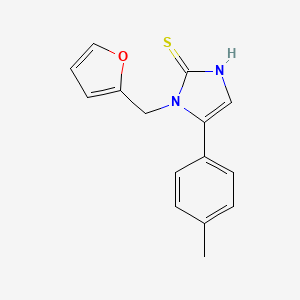
![2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1438846.png)
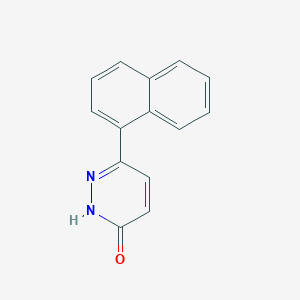
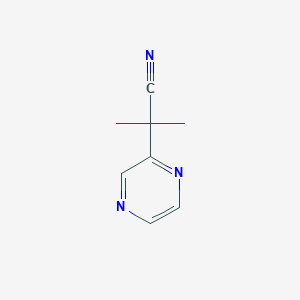
![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)
![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)